molecular formula C9H11N3O5 B1209877 Cytidine dialdehyde CAS No. 61074-05-3

Cytidine dialdehyde

Cat. No.: B1209877
CAS No.: 61074-05-3
M. Wt: 241.2 g/mol
InChI Key: OPPFZVJHCMHEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine dialdehyde is a nucleoside analog studied for its potential biological activities, particularly in oncology research. Its primary investigated mechanism of action involves the inhibition of DNA synthesis. Studies on murine leukemia L1210 cells have shown that this compound can cause a marked reduction in DNA synthesis, which is followed at higher cytotoxic concentrations by a generalized inhibition of DNA, RNA, and protein synthesis . Research indicates that exposure to this compound can lead to significant alterations in intracellular deoxyribonucleotide triphosphate (dNTP) pools, including a pronounced increase in the deoxycytidine triphosphate (dCTP) pool, which is characteristic of compounds that affect ribonucleotide reductase . In vivo studies have demonstrated that this compound, when administered intraperitoneally, can increase the mean survival of L1210 tumor-bearing mice by up to 171% . The compound belongs to a broader class of nucleoside dialdehydes, which have been synthesized and explored for their cytotoxic and antitumor properties without requiring initial enzymatic phosphorylation for activation . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61074-05-3

Molecular Formula

C9H11N3O5

Molecular Weight

241.2 g/mol

IUPAC Name

2-[1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-hydroxypropanal

InChI

InChI=1S/C9H11N3O5/c10-7-1-2-12(9(16)11-7)8(5-15)17-6(3-13)4-14/h1-3,5-6,8,14H,4H2,(H2,10,11,16)

InChI Key

OPPFZVJHCMHEOB-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C(C=O)OC(CO)C=O

Canonical SMILES

C1=CN(C(=O)N=C1N)C(C=O)OC(CO)C=O

Synonyms

cytidine dialdehyde

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cytidine dialdehyde is a derivative of cytidine that possesses two aldehyde groups. It is primarily utilized as a reagent in the synthesis of nucleotides and nucleotide analogs. The compound can interact with various enzymes involved in nucleotide metabolism, acting either as a substrate or an inhibitor. Its mechanism of action includes the formation of Schiff bases with amino groups in proteins, which can alter their function and activity .

Biochemical Research

This compound is instrumental in studying nucleotide metabolism. It has been shown to affect the pools of ribonucleoside di- and triphosphates within cells, influencing RNA and DNA synthesis rates. Specifically, it reduces DNA synthesis by interfering with deoxythymidine triphosphate levels while increasing deoxycytidine triphosphate pools .

Cancer Research

This compound has demonstrated significant antitumor activity. In vitro studies revealed that it inhibited the growth of leukemia L1210 cells with a 50% inhibitory concentration of 3.5×105M3.5\times 10^{-5}\,\text{M}. When administered intraperitoneally to tumor-bearing mice, it increased their mean survival by up to 171% . This suggests potential for developing new cancer therapies targeting cytidine deaminase-deficient tumors.

Therapeutic Applications

Chemical Reactions Analysis

Chemical Reactions of Cytidine Dialdehyde

Due to its aldehyde groups, this compound undergoes several chemical reactions:

  • Reaction with Amines: this compound reacts with primary amines to form Schiff bases (imines). This reaction is utilized to conjugate cytidine derivatives to other molecules, such as RNA .

    Cytidine Dialdehyde+R NH2Cytidine Dialdehyde N R+H2O\text{this compound}+\text{R NH}_2\rightarrow \text{this compound N R}+\text{H}_2\text{O}
  • Reduction: The aldehyde groups in this compound can be reduced to alcohol groups using reducing agents such as sodium cyanoborohydride (NaCNBH3) .

    Cytidine Dialdehyde+NaCNBH3Reduced Cytidine Derivative\text{this compound}+\text{NaCNBH}_3\rightarrow \text{Reduced Cytidine Derivative}
  • Antitumor Activity: this compound has been shown to inhibit the growth of leukemia cells by interfering with DNA synthesis .

Data Tables

Table 1: Binding Constants of Cytosine Derivatives

MethodCDPCMPCytidineCytosinePPi
Fluorescence3.93/283.49/252.62/2.62.80/2.8a
1H NMRb3.322.682.88b

a The changes in fluorescence intensity were not detected.

b Precipitation occurs.

Table 2: Reaction thermochemistry data

QuantityValueUnitsMethodReferenceComment
Δ rH°-43.9kJ/molKinShatynski and Hanesian, 1993solid phase

Comparison with Similar Compounds

Comparison with Similar Compounds

Inosine Dialdehyde

Inosine dialdehyde, another periodate-oxidized nucleoside, inhibits ribonucleotide reductase (RNR) synergistically with pyrazoloimidazole (IMPY) and deoxynucleotide triphosphates (dGTP, dATP, dTTP) . Unlike CDA, it targets the allosteric regulatory site of RNR, reducing cytidine diphosphate (CDP) reduction. It exhibits broad-spectrum antiproliferative activity against Novikoff hepatoma, P388 leukemia, and Chinese hamster ovary cells, though its IC₅₀ values are less well-characterized compared to CDA .

Adenosine Dialdehyde Derivatives

Dialdehyde derivatives of adenosine, adenosine 5'-monophosphate (AMP), and adenosine 5'-triphosphate (ATP) inhibit RNR via Schiff base formation with lysine residues, a mechanism shared with pyridoxal phosphate. These compounds are antagonized by hydroxyurea and 4-methyl-5-aminoisoquinoline thiosemicarbazone (MAIQ) .

Anhydro-β-Cytidine and Anhydro-ε-Cytidine

Synthesized from periodate-oxidized CTP, these derivatives feature a 4',5'-anhydro bridge and dialdehyde groups. Anhydro-β-cytidine (λmax = 238 nm) is structurally distinct from CDA, with a yield of 34% in synthesis. Their biological activity remains understudied but may involve crosslinking nucleic acids or proteins .

3,6-Dihydroxy-4,5-dimethylphthalaldehyde (HMPA)

HMPA, a non-nucleoside dialdehyde, reduces ATP/ADP ratios in Sarcoma 180 cells, contrasting with CDA’s periodate-oxidized product, which elevates ATP. This highlights the divergent metabolic impacts of aldehyde-containing compounds depending on their targets (e.g., nucleic acids vs. energy metabolism) .

Ethanol Adduct of Cytidine Dialdehyde

The ethanol adduct of CDA, though inactive in vitro, shows superior in vivo efficacy (225% survival increase in mice), likely due to prodrug conversion or reduced toxicity . This contrasts with unmodified CDA, which requires direct administration to tumor sites for efficacy.

Comparative Data Table

Compound Target/Mechanism IC₅₀/Effective Dose Key Effects on Nucleotide Pools Synergistic/Antagonistic Combinations References
This compound DNA/RNA synthesis inhibition 3.5 × 10⁻⁵ M (IC₅₀) ↑dCTP, ↓dTTP, ↓dGTP None reported
Inosine dialdehyde RNR inhibition (allosteric site) Not quantified Broad CDP reduction Synergistic with IMPY + dGTP/dATP/dTTP
Adenosine dialdehyde RNR inhibition (Schiff base formation) Not quantified No direct pool alteration Antagonistic with hydroxyurea/MAIQ
HMPA Energy metabolism disruption 10⁻⁴ M (growth inhibition) ↓ATP/ADP ratio Contrasts with CDA’s ATP-increasing effect
CDA ethanol adduct Prodrug activation Inactive in vitro N/A Superior in vivo efficacy vs. CDA

Mechanistic and Therapeutic Implications

CDA’s primary advantage lies in its direct interference with nucleotide metabolism, whereas inosine and adenosine dialdehydes target RNR regulation. The ethanol adduct’s in vivo efficacy underscores the importance of pharmacokinetic optimization. HMPA’s distinct ATP-lowering effect highlights the diversity of dialdehyde mechanisms, suggesting context-dependent therapeutic applications. Further studies should explore CDA derivatives with enhanced stability and targeted delivery to mitigate off-target effects.

Preparation Methods

Reaction Mechanism and Conditions

Cytidine undergoes periodate oxidation at the 2',3'-diol group of its ribose moiety, resulting in the formation of a reactive dialdehyde intermediate. The reaction proceeds in aqueous solution under mild conditions (room temperature, neutral pH) with stoichiometric amounts of NaIO₄. Key steps include:

  • Dissolution : Cytidine is dissolved in water or a buffered aqueous solution.

  • Oxidation : Sodium periodate is added in equimolar proportions (1:1 molar ratio relative to cytidine).

  • Stirring : The mixture is stirred for 2–4 hours, during which the diol is converted to the dialdehyde.

  • Workup : The product is isolated by ethanol extraction to remove inorganic byproducts (e.g., iodate salts).

The resulting dialdehyde exists predominantly in hydrated forms, as evidenced by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Free aldehyde groups are absent in solution due to rapid hydration and hemiketal formation.

Structural Characterization

The hydrated nature of this compound complicates its structural analysis. Key findings from spectroscopic studies include:

TechniqueObservationsSource
IR Spectroscopy Absence of characteristic aldehyde C=O stretches (~1700 cm⁻¹); presence of broad O–H stretches (3300–3500 cm⁻¹) indicative of hydration.
¹H NMR No signals corresponding to aldehyde protons (~9–10 ppm); appearance of new resonances for hydrated species (e.g., hemiacetal protons at 4.5–5.5 ppm).
¹³C NMR Loss of original 2' and 3' carbon signals; emergence of new carbonyl carbons (~90–100 ppm) in hydrated forms.

Solid-state analyses reveal that this compound polymerizes via aldol condensation, forming stable, cross-linked structures.

Alternative Oxidation Strategies and Modifications

While periodate remains the standard oxidizing agent, recent studies have explored alternative methodologies to improve yield and stability.

Ethanol Adduct Formation

The ethanol adduct of this compound, prepared by reacting the dialdehyde with ethanol, exhibits enhanced stability and solubility. This derivative is synthesized by:

  • Dissolving this compound in anhydrous ethanol.

  • Stirring under acidic conditions (e.g., HCl catalysis) to promote hemiacetal formation.

  • Isolating the product via rotary evaporation.

Despite its improved stability, the ethanol adduct lacks biological activity in vitro, though it demonstrates efficacy in vivo, likely due to metabolic conversion back to the active dialdehyde.

Analytical Validation and Quality Control

Ensuring the purity and consistency of this compound requires rigorous analytical protocols.

Thin-Layer Chromatography (TLC)

TLC in solvent systems such as ethanol:water:ammonia (60:30:10) confirms the absence of unreacted cytidine (Rf = 0.5) and inorganic salts (Rf = 0.9). The dialdehyde migrates as a single spot (Rf = 0.2–0.3), though it may separate into diastereomeric hemiacetals under certain conditions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 270 nm) resolves this compound from byproducts. Retention times vary depending on the hydration state, necessitating mass spectrometry (MS) for unambiguous identification.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:

  • Morpholine derivatives : Synthesized via reaction with hydrazides, these compounds exhibit rigid, stable structures suitable for structural biology studies.

  • Cross-linking agents : Utilized in bioconjugation and nucleic acid modification .

Q & A

Q. What are the established methods for synthesizing cytidine dialdehyde, and how do reaction conditions influence product yield and purity?

this compound is synthesized via regioselective oxidation of cytidine. A common approach involves sodium periodate (NaIO₄) oxidation, which cleaves vicinal hydroxyl groups (C2 and C3) to form aldehyde functionalities . Key parameters include:

  • Oxidation time : Prolonged exposure may degrade aldehyde groups.
  • pH : Neutral to mildly acidic conditions (pH 5–7) optimize selectivity.
  • Temperature : Room temperature minimizes side reactions. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical to isolate the dialdehyde derivative, as demonstrated in RNA conjugation studies . Yield and purity should be quantified using UV-Vis spectroscopy (λ~260 nm for nucleosides) and mass spectrometry.

Table 1 : Optimization of Oxidation Conditions

ParameterOptimal RangeImpact on YieldReference
NaIO₄ Concentration10–20 mMHigher concentrations risk over-oxidation
Reaction Time2–4 hours>6 hours reduces aldehyde stability
pH5.0–6.5Acidic pH enhances periodate reactivity

Q. How is this compound characterized structurally and functionally in vitro?

Structural confirmation requires:

  • NMR : 1^1H and 13^{13}C NMR to identify aldehyde peaks (δ ~9–10 ppm for aldehydes) and confirm regioselectivity .
  • FT-IR : Absorbance at ~1720 cm⁻¹ (C=O stretch) validates aldehyde formation. Functional assays include:
  • Schiff base reactivity : Test with primary amines (e.g., lysine residues) to assess crosslinking efficiency .
  • Antiproliferative activity : Dose-response assays using leukemia L1210 cells (IC₅₀ ~3.5×10⁻⁵ M) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s antitumor activity, and how do experimental models address conflicting data on its efficacy?

this compound inhibits DNA/RNA synthesis by forming covalent adducts with nucleophilic sites (e.g., amino groups in proteins/nucleic acids) . Discrepancies in efficacy may arise from:

  • Cellular uptake variability : Tumor cell membrane permeability differences.
  • Redox environment : Intracellular glutathione levels may reduce aldehyde reactivity. To resolve contradictions:
  • Use isogenic cell lines (e.g., wild-type vs. glutathione-deficient mutants) to isolate redox effects.
  • Employ 14^{14}C-labeled this compound to track biodistribution in murine models .

Table 2 : Key In Vivo Findings

ModelDose (mg/kg)Survival IncreaseLimitationsReference
L1210 Leukemia (mice)200 (i.p., 5 days)171%High toxicity at >250 mg/kg

Q. How can this compound be leveraged in enzyme affinity modification studies, and what methodological considerations ensure specificity?

this compound’s aldehyde groups enable covalent trapping of enzyme-DNA complexes. For example:

  • T7 RNA polymerase : Incubate with this compound-modified DNA, followed by sodium cyanoborohydride reduction to stabilize Schiff base intermediates .
  • Restriction enzymes (EcoRII, MvaI) : Use competitive inhibition assays with unmodified DNA to confirm binding-site specificity . Critical controls:
  • Include borohydride-free reactions to distinguish covalent vs. non-covalent interactions.
  • Validate with mutagenesis (e.g., lysine-to-arginine substitutions in enzyme active sites) .

Q. What strategies improve the stability of this compound conjugates in aqueous environments, and how are stability profiles quantified?

Aldehyde groups are prone to hydration and oxidation. Stabilization methods include:

  • Reductive amination : Use NaBH₃CN or NaBH₄ to convert Schiff bases to stable amines .
  • PEGylation : Modify this compound with polyethylene glycol (PEG) to shield reactive aldehydes . Stability assays:
  • HPLC-MS : Monitor conjugate degradation over time (e.g., 24–72 hours in PBS at 37°C).
  • Circular dichroism (CD) : Assess structural integrity of RNA/dialdehyde conjugates .

Methodological Guidelines

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxic effects while minimizing off-target artifacts?

  • Dose range : Span 3–4 logs (e.g., 1×10⁻⁷ M to 1×10⁻³ M) to capture IC₅₀ and plateau effects.
  • Controls : Include aldehyde-scavenging agents (e.g., aminoguanidine) to distinguish specific vs. nonspecific toxicity .
  • Endpoint assays : Combine ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .

Q. What analytical pipelines are recommended for resolving conflicting crystallinity data in this compound derivatives?

Conflicting crystallinity data (e.g., from XRD or DSC) may stem from:

  • Sample hydration : Lyophilize derivatives before analysis.
  • Polymorphism : Screen multiple solvent systems during recrystallization. Advanced techniques:
  • Solid-state NMR : Resolve amorphous vs. crystalline domains .
  • Pair distribution function (PDF) analysis : For non-crystalline samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.